molecular formula C18H16ClNO2 B4779950 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde

1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde

Cat. No. B4779950
M. Wt: 313.8 g/mol
InChI Key: WZEDMTHKTNIQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde, also known as CPIC, is a synthetic compound that belongs to the class of indole-based cannabinoids. It was first synthesized in 2014 by researchers at the University of California, Irvine, and has since gained attention for its potential use in scientific research.

Mechanism of Action

1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde binds to the CB1 receptor in a similar manner as other cannabinoids, leading to the activation of various signaling pathways in the brain. This activation can result in the modulation of neurotransmitter release, leading to changes in physiological processes such as pain perception and appetite regulation. 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has also been found to have an allosteric modulatory effect on the CB1 receptor, meaning that it can enhance or inhibit the receptor's activity depending on the presence of other ligands.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have various biochemical and physiological effects, particularly in the brain. It has been shown to have analgesic effects, reducing pain perception in animal models. 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has also been found to have an appetite-stimulating effect, increasing food intake in animal models. Additionally, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for use in lab experiments. It is a synthetic compound, meaning that it can be easily synthesized and purified in large quantities. Additionally, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has a high affinity for the CB1 receptor, making it a useful tool for studying the receptor's function. However, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde also has some limitations. It has a relatively short half-life, meaning that it may not be suitable for long-term studies. Additionally, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde. One area of interest is the development of 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde analogs with improved pharmacological properties, such as longer half-lives or increased selectivity for the CB1 receptor. Additionally, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde could be used to study the role of the CB1 receptor in various disease states, such as chronic pain or anxiety disorders. Finally, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde could be used in conjunction with other compounds to study the interactions between the CB1 receptor and other signaling pathways in the brain.

Scientific Research Applications

1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the CB1 receptor, a receptor that is primarily found in the brain and is involved in various physiological processes such as pain perception, appetite regulation, and memory formation. 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has been used to study the role of the CB1 receptor in these processes and has been found to have similar effects as other cannabinoids such as THC.

properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c19-15-6-8-16(9-7-15)22-11-3-10-20-12-14(13-21)17-4-1-2-5-18(17)20/h1-2,4-9,12-13H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEDMTHKTNIQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenoxy)propyl]indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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